(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide
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Overview
Description
(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide is an organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The steps are as follows:
Preparation of 5-(4-chlorophenyl)furan-2-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 4-chlorobenzaldehyde reacts with furan in the presence of a formylating agent such as POCl₃ and DMF.
Condensation Reaction: The prepared aldehyde is then reacted with 3-nitrobenzohydrazide in ethanol under reflux to form the desired hydrazone compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
The compound has potential applications in the development of bioactive molecules. Its structural motifs are often found in pharmacologically active compounds, making it a candidate for drug discovery and development.
Medicine
Research into (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide includes its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising lead compound for therapeutic applications.
Industry
In materials science, this compound can be used in the design of novel materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression or replication processes.
Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide
- (E)-N’-((5-(4-methylphenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide
- (E)-N’-((5-(4-fluorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide
Uniqueness
(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Conclusion
(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide is a compound of significant interest due to its versatile applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4/c19-14-6-4-12(5-7-14)17-9-8-16(26-17)11-20-21-18(23)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKQEDHRCOVWRN-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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